

Primary research applications for 3-chloro-N-(4-fluorophenyl)propanamide.

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3-chloro-N-(4-fluorophenyl)propanamide

Cat. No.: B1348562

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In-depth Technical Guide: 3-chloro-N-(4-fluorophenyl)propanamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-chloro-N-(4-fluorophenyl)propanamide is a halogenated propanamide derivative with potential applications in medicinal chemistry and organic synthesis. This document provides a concise overview of its chemical properties and identifies its primary role as a synthetic intermediate. Due to a lack of extensive primary research on this specific compound, this guide will focus on its foundational characteristics and potential, inferred from related structures, to guide future research endeavors.

Chemical Properties and Data

3-chloro-N-(4-fluorophenyl)propanamide is a small molecule whose utility in research is primarily as a building block for more complex chemical entities. While detailed biological studies are not extensively available in public literature, its structural features suggest potential for further functionalization in drug discovery programs.

Property	Value	Source
CAS Number	56767-37-4	ChemSrc[1]
Molecular Formula	C ₉ H ₉ ClFNO	PubChem
Molecular Weight	201.63 g/mol	PubChem
IUPAC Name	3-chloro-N-(4-fluorophenyl)propanamide	ChemSrc[1]

Primary Research Applications: A Focus on Synthetic Utility

Current research primarily positions **3-chloro-N-(4-fluorophenyl)propanamide** as a chemical intermediate. Its reactive chloro- and fluoro- substituents on the phenyl ring, combined with the propanamide backbone, make it a versatile scaffold for the synthesis of a variety of organic molecules.

Role in Organic Synthesis

The presence of a reactive chlorine atom on the propanamide chain allows for nucleophilic substitution reactions, enabling the introduction of diverse functional groups. This is a fundamental step in building molecular complexity. The fluorophenyl moiety can influence the electronic properties and metabolic stability of derivative compounds, a desirable feature in medicinal chemistry.

Potential as a Precursor for Biologically Active Molecules

While direct biological activity data for **3-chloro-N-(4-fluorophenyl)propanamide** is scarce, structurally related compounds have been investigated for various therapeutic areas. For instance, other N-phenylpropanamide derivatives have been explored for their potential as androgen receptor modulators. It is plausible that this compound could serve as a starting material for the synthesis of novel therapeutic agents.

Experimental Protocols

Given the limited scope of published research, this section provides a generalized synthetic protocol.

General Synthesis of N-Aryl Propanamides

This protocol outlines a common method for the acylation of an aniline derivative, which is a standard approach for synthesizing compounds like **3-chloro-N-(4-fluorophenyl)propanamide**.

Materials:

- 4-fluoroaniline
- 3-chloropropanoyl chloride
- Anhydrous polar aprotic solvent (e.g., Dichloromethane, Tetrahydrofuran)
- Tertiary amine base (e.g., Triethylamine, Diisopropylethylamine)
- Standard laboratory glassware and stirring equipment
- Purification apparatus (e.g., silica gel for column chromatography)

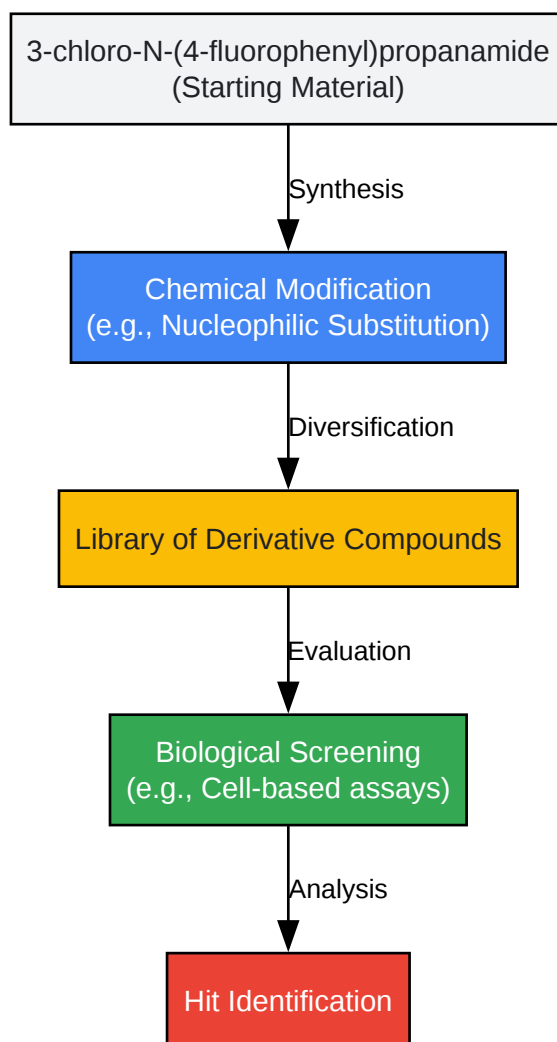
Procedure:

- Dissolve 4-fluoroaniline in the anhydrous solvent in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
- Cool the solution to 0°C using an ice bath.
- Add the tertiary amine base to the solution.
- Slowly add 3-chloropropanoyl chloride dropwise to the stirred solution.
- Allow the reaction to warm to room temperature and stir for several hours until completion, monitoring by thin-layer chromatography (TLC).
- Upon completion, quench the reaction with water or a mild aqueous acid.

- Extract the product into an organic solvent.
- Wash the organic layer with brine, dry over an anhydrous salt (e.g., Na_2SO_4 or MgSO_4), and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel to yield the final product.

Logical Relationships and Workflows

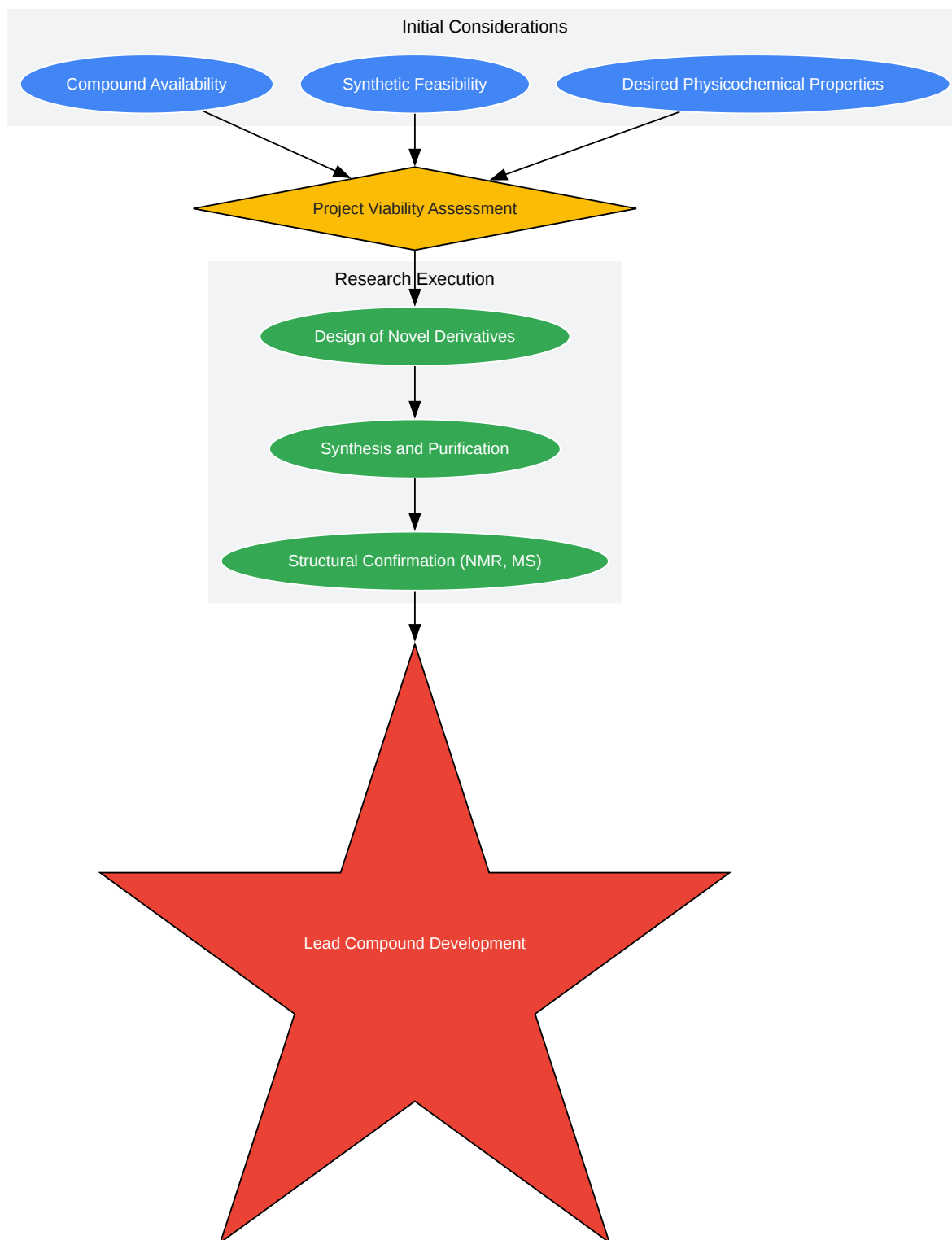
The following diagrams illustrate the logical flow of utilizing **3-chloro-N-(4-fluorophenyl)propanamide** in a research context.



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Caption: Synthetic workflow from starting material to hit identification.

This workflow highlights the logical progression from the starting material, through chemical modification and screening, to the identification of potentially bioactive compounds.



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Caption: Decision-making process for initiating a research project.

This diagram outlines the key decision points and stages in a research project that might utilize **3-chloro-N-(4-fluorophenyl)propanamide** as a chemical starting point.

Conclusion and Future Directions

3-chloro-N-(4-fluorophenyl)propanamide is a chemical compound with clear utility as a synthetic intermediate. While direct evidence of its biological activity is not prominent in the current body of scientific literature, its structure holds potential for the development of novel molecules with therapeutic applications. Future research should focus on the synthesis of a diverse library of derivatives and their subsequent evaluation in various biological assays to uncover potential lead compounds for drug discovery.

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References

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- To cite this document: BenchChem. [Primary research applications for 3-chloro-N-(4-fluorophenyl)propanamide.]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1348562#primary-research-applications-for-3-chloro-n-4-fluorophenyl-propanamide]

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